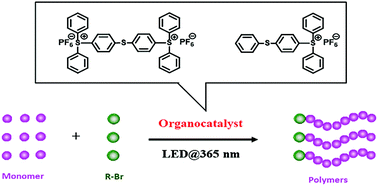Organocatalyzed atom transfer radical polymerization (ATRP) using triarylsulfonium hexafluorophosphate salt (THS) as a photocatalyst†
Polymer Chemistry Pub Date: 2020-02-19 DOI: 10.1039/C9PY01742A
Abstract
Triarylsulfonium hexafluorophosphate salt (THS), an organic and inexpensive compound, was employed as a photocatalyst for atom transfer radical polymerization (ATRP) of methacrylate monomers. The propagation of polymerization did not take place without irradiation, meaning that the system can be controlled by switching light “on” and “off”. We demonstrated that the polymerization rate could be significantly increased by adding sodium hydroxide (NaOH) powder into the reaction solution. Furthermore, the obtained poly(methyl methacrylate) (PMMA) presented a targeted molecular weight (Mn), narrow polydispersity indices (PDI = 1.26–1.32) and fairly high conversions in different organic solvents. Well-defined block copolymers were obtained by chain extension polymerization. A polymer brush was successfully prepared on a silicon wafer by surface-initiated ATRP using THS as a photocatalyst. This THS catalyzed ATRP system is attractive for a wide range of monomers and no metal residue was found in polymers. The obtained polymers may be useful in the synthesis of pharmaceuticals, foodstuff, and biomedical and antibacterial materials.


Recommended Literature
- [1] Modulating the shuttling motion of [2]rotaxanes built of p-xylylenediamine units through permethylation at the benzylic positions of the ring†
- [2] Red and yellow emissive carbon dots integrated tandem luminescent solar concentrators with significantly improved efficiency†
- [3] Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts†
- [4] Teaching energy in living systems to a blind student in an inclusive classroom environment†
- [5] Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning†
- [6] Tandem Lewis/Brønsted homogeneous acid catalysis: conversion of glucose to 5-hydoxymethylfurfural in an aqueous chromium(iii) chloride and hydrochloric acid solution†
- [7] Advancements in artificial micro/nanomotors for nucleic acid biosensing: a review of recent progress
- [8] The working mechanism of the β-carbonic anhydrase degrading carbonyl sulphide (COSase): a theoretical study†
- [9] Transport of metal salts by zwitterionic ligands; simple but highly efficient salicylaldoxime extractants†
- [10] Natural product ‘legal highs’










